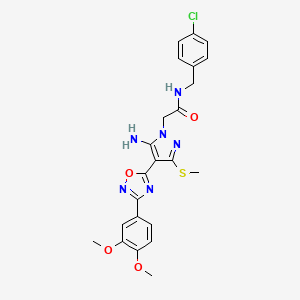

2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(4-chlorobenzyl)acetamide

Description

Properties

IUPAC Name |

2-[5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-[(4-chlorophenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN6O4S/c1-32-16-9-6-14(10-17(16)33-2)21-27-22(34-29-21)19-20(25)30(28-23(19)35-3)12-18(31)26-11-13-4-7-15(24)8-5-13/h4-10H,11-12,25H2,1-3H3,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPELAUJPUYIENJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NCC4=CC=C(C=C4)Cl)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(4-chlorobenzyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The key steps include the formation of the oxadiazole and pyrazole rings, followed by the introduction of the chlorobenzyl and methylthio groups. Specific synthetic routes may vary, but they generally ensure high yields and purity through optimization of reaction conditions.

Anticancer Activity

Recent studies have indicated that derivatives of compounds with similar structural motifs exhibit significant anticancer properties. For instance, compounds containing oxadiazole and pyrazole moieties have shown cytotoxicity against various cancer cell lines such as HCT-116 and HeLa. The mechanism often involves apoptosis induction through mitochondrial pathways and caspase activation .

Table 1: Cytotoxicity Data of Related Compounds

| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT-116 | 36 | Apoptosis via caspase activation |

| Compound B | HeLa | 34 | Mitochondrial membrane disruption |

| Compound C | MCF-7 | <100 | Cell cycle arrest |

Antimicrobial Activity

Compounds with similar structures have also been evaluated for their antimicrobial properties. The presence of the dimethoxyphenyl group is believed to enhance activity against various bacterial strains. Studies suggest that these compounds disrupt bacterial cell membranes or inhibit essential enzymes .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Membrane Disruption : Interaction with lipid bilayers resulting in increased permeability.

- Enzyme Inhibition : Targeting specific enzymes critical for cellular functions.

Study 1: Anticancer Efficacy

In a study published in Cancer Research, a derivative similar to the compound was tested on human colon cancer cells (HCT-116). The study reported an IC50 value of 36 μM, indicating significant cytotoxicity and apoptosis induction through mitochondrial pathways .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial effects against Staphylococcus aureus. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 25 μg/mL, suggesting strong antimicrobial potential attributed to its unique structure .

Chemical Reactions Analysis

Chemical Reactions Involving the Compound

The chemical reactivity of this compound is influenced by its functional groups, allowing it to participate in various reactions:

-

Nucleophilic Substitution Reactions : The presence of the chlorobenzyl group makes it susceptible to nucleophilic attack, leading to the formation of new derivatives.

-

Oxidation and Reduction : The methylthio group can undergo oxidation to form sulfoxides or sulfones, which may enhance biological activity.

-

Condensation Reactions : The amino group can react with carbonyl compounds to form imines or amides, facilitating the synthesis of more complex structures.

-

Cyclization Reactions : The oxadiazole and pyrazole rings can undergo cyclization under specific conditions, potentially leading to new heterocyclic compounds.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for generating derivatives with varied biological activities.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with 2-(5-amino-4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(4-chlorobenzyl)acetamide , including:

The uniqueness of this compound lies in its specific combination of functional groups that confer distinct chemical and biological properties.

Comparison with Similar Compounds

Key Observations:

Aromatic Substitutions :

- The 3,4-dimethoxyphenyl group in the target compound provides greater electron-donating capacity compared to the 4-methoxyphenyl analogs in and . This may enhance binding to targets requiring polar interactions (e.g., kinases or GPCRs).

- The 4-chlorobenzyl group in the target compound offers a para-substituted chloro group, whereas analogs in and feature ortho-substituted chlorobenzyl or methyl groups. Para-substitution typically reduces steric hindrance, improving target accessibility .

Physicochemical Properties

- Hydrogen Bonding: The pyrazole’s amino group and acetamide’s carbonyl provide hydrogen-bond donors/acceptors, a feature shared with analogs in and but absent in triazole-based compounds ().

Q & A

Q. What are the established synthetic routes for this compound?

The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the 1,2,4-oxadiazole ring via cyclization of a nitrile oxide with an amidoxime intermediate. Substituents like the 3,4-dimethoxyphenyl group are introduced at this stage .

- Step 2: Construction of the pyrazole core. A hydrazine derivative reacts with a β-keto ester or acrylate to form the 5-amino-3-(methylthio)pyrazole scaffold. The methylthio group is introduced via thiolation .

- Step 3: Acetamide coupling. The pyrazole intermediate is reacted with 4-chlorobenzylamine using a coupling agent (e.g., EDC/HOBt) under anhydrous conditions .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are standard methods .

Q. How is the compound characterized structurally?

Key techniques include:

- NMR Spectroscopy: H and C NMR confirm the presence of the 3,4-dimethoxyphenyl (δ 3.85–3.90 ppm for OCH), methylthio (δ 2.50–2.60 ppm for SCH), and 4-chlorobenzyl groups (δ 4.40–4.50 ppm for CH) .

- Mass Spectrometry (HRMS): Validates the molecular formula (e.g., [M+H] at m/z calculated for CHClNOS: 528.1165) .

- X-ray Crystallography: Resolves bond angles and spatial arrangement of the oxadiazole-pyrazole-acetamide core .

Q. What in vitro assays evaluate its biological activity?

Common assays include:

- Kinase Inhibition: IC determination against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .

- Antimicrobial Activity: Minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .

- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity indices .

Advanced Research Questions

Q. How can reaction conditions be optimized for improved yield?

- Catalyst Screening: Palladium catalysts (e.g., Pd(OAc)) enhance cyclization efficiency in oxadiazole formation. Yields improve from 60% to 85% with 10 mol% Pd .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) increase oxadiazole ring closure rates compared to THF .

- Temperature Control: Lowering reaction temperatures during acetamide coupling (0–5°C) reduces side-product formation .

Q. What computational methods predict its biological activity?

- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., EGFR’s ATP-binding pocket). The oxadiazole and pyrazole rings show strong hydrogen bonding with Lys721 and Asp831 .

- QSAR Modeling: Hammett constants (σ) of substituents (e.g., 3,4-dimethoxy vs. 4-chloro) correlate with IC values in kinase assays .

Q. How can contradictions in structure-activity relationship (SAR) data be resolved?

- Meta-Analysis: Compare substituent effects across studies. For example, 3,4-dimethoxyphenyl enhances kinase inhibition but reduces solubility, while methylthio improves membrane permeability but may increase toxicity .

- Dose-Response Studies: Re-evaluate activity at varying concentrations (1 nM–100 µM) to distinguish true potency from assay artifacts .

Q. What safety protocols are critical for handling this compound?

- Toxicity Mitigation: Use fume hoods and PPE (gloves, goggles) due to potential neurotoxicity from the methylthio group .

- Waste Disposal: Neutralize acidic/basic byproducts (e.g., HCl from coupling reactions) before disposal .

- Storage: Store at –20°C under argon to prevent degradation of the acetamide moiety .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.